3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring and a dihydropyridazinone core. Key structural attributes include:
- 1,2,4-Oxadiazole moiety: Substituted at position 3 with a 3-bromo-4-fluorophenyl group, introducing halogen-mediated electronic effects.
- Dihydropyridazinone core: Functionalized at position 1 with a 3-methylphenyl group, influencing steric and solubility properties.
Properties
IUPAC Name |
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c1-11-3-2-4-13(9-11)25-8-7-16(26)17(23-25)19-22-18(24-27-19)12-5-6-15(21)14(20)10-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDAISCNNBGIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variants
Pyrazolone Derivatives
Compounds such as 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ) share a dihydro-pyrazolone core but lack the 1,2,4-oxadiazole and dihydropyridazinone motifs. Key differences:
- Electrophilic character: Pyrazolones exhibit keto-enol tautomerism, whereas dihydropyridazinones are more rigid due to partial saturation.
- Substituent positioning : Bromo and chloro groups in pyrazolone derivatives are at position 4, contrasting with the meta-bromo and para-fluoro substitution in the target compound’s oxadiazole ring .
Pyrazole-Based Analogs
Compounds like 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () feature a dihydro-pyrazole core. Differences include:
- Ring saturation: The pyrazole core is fully unsaturated, while dihydropyridazinone has one double bond.
- Bioactivity implications: Pyrazole derivatives are often associated with anti-inflammatory or kinase inhibitory activity, whereas oxadiazole-dihydropyridazinone hybrids may target enzymes like phosphodiesterases .
Substituent-Driven Comparisons
Halogen-Substituted Phenyl Groups
Aromatic Substitutions on the Core
- Target compound: 3-Methylphenyl at position 1 of dihydropyridazinone improves lipophilicity.
- compounds: Derivatives like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone use acetyl or butanoyl groups at position 1, increasing polarity but reducing metabolic stability .
Physicochemical and Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
